2-((1,2,4-Oxadiazol-3-yl)methyl)isoindoline-1,3-dione
Description
2-((1,2,4-Oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound comprising an isoindoline-1,3-dione core linked via a methyl group to a 1,2,4-oxadiazole ring. The isoindoline-1,3-dione moiety (phthalimide derivative) is known for its electron-withdrawing properties and role in medicinal chemistry, while the 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities. This combination makes the compound a candidate for applications in drug design, materials science, and agrochemicals.
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-3-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-10-7-3-1-2-4-8(7)11(16)14(10)5-9-12-6-17-13-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBBQFBKUPIHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624474 | |
| Record name | 2-[(1,2,4-Oxadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370107-81-6 | |
| Record name | 2-[(1,2,4-Oxadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,4-Oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline-1,3-dione scaffold . The 1,2,4-oxadiazole ring can be introduced through the reaction of an appropriate nitrile oxide with a suitable dipolarophile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. Catalysts and solvents that are environmentally friendly and sustainable are preferred in industrial processes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylene (-CH-) group connecting the oxadiazole and isoindoline moieties serves as an electrophilic site for nucleophilic attack.
Key Observations :
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Substitution at the methylene bridge retains the isoindoline-1,3-dione structure while modifying the oxadiazole’s substituents .
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Steric and electronic effects of the oxadiazole ring influence reaction rates and regioselectivity .
Cyclization Reactions
The oxadiazole ring participates in annulation reactions to form fused heterocycles.
Mechanistic Insights :
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Base-catalyzed cyclization proceeds via deprotonation and nucleophilic attack, forming five- or six-membered rings .
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Trans-configuration in condensation products is confirmed by coupling constants in .
Oxidation and Reduction Reactions
The oxadiazole and isoindoline moieties undergo redox transformations.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Oxidation | KMnO, HSO, aqueous | Cleavage of oxadiazole to carboxylic acid derivatives | |
| Reduction | H, Pd/C, EtOH | Hydrogenation of oxadiazole to amidrazone intermediates |
Structural Impact :
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Oxidation disrupts the oxadiazole ring, generating isoindoline-linked carboxylic acids.
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Reduction preserves the isoindoline core while modifying the heterocyclic ring’s oxidation state.
Cross-Coupling Reactions
The oxadiazole ring facilitates metal-catalyzed coupling reactions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Arylboronic acids, Pd(PPh), DME | Aryl-substituted oxadiazole-isoindoline conjugates |
Challenges :
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Limited solubility of the compound in common solvents (e.g., DME, THF) necessitates optimized reaction conditions .
Biological Activity Correlation
While not a direct reaction, structural modifications alter bioactivity:
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have been recognized for their antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit significant activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
- Anticancer Properties : The isoindoline framework is known for its anticancer activity. Studies have shown that compounds similar to 2-((1,2,4-Oxadiazol-3-yl)methyl)isoindoline-1,3-dione can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The combination of oxadiazole with isoindoline enhances the pharmacological profile of these compounds.
- Enzyme Inhibition : Recent studies have explored the enzyme inhibitory potential of oxadiazole derivatives. For instance, hybrids incorporating oxadiazole have been investigated for their ability to inhibit α-amylase, which is crucial in carbohydrate metabolism . This suggests potential applications in managing diabetes through the regulation of glucose levels.
Material Science Applications
- Polymer Chemistry : The incorporation of oxadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. These polymers can be utilized in high-performance materials for electronics and coatings .
- Fluorescent Materials : Compounds like this compound can be used as fluorescent probes due to their unique electronic properties. This has implications in bioimaging and sensor technology where fluorescence is a key detection method .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of oxadiazole derivatives including this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a study focused on cancer therapeutics, a derivative of the compound was tested against human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-((1,2,4-Oxadiazol-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Heterocyclic Replacements for Oxadiazole
- 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (16) ():
- Structural Difference : The oxadiazole ring is replaced with a 2-methylimidazole group.
- Properties :
- Melting Point: 215–217°C
- IR: 1781 and 1704 cm⁻¹ (C=O stretches)
NMR: Distinct aromatic proton signals (δ 7.49–7.54 ppm) and methyl resonance (δ 2.62 ppm).
- 2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (17a) (): Structural Difference: A phenyl hydrazone substituent replaces the oxadiazole. Properties:
- Melting Point: 185–187°C
- IR: 3355 cm⁻¹ (NH stretch), 1783 and 1711 cm⁻¹ (C=O)
- MS: Base peak at m/z 250 (100%) .
Thioamide and Triazolidine Derivatives
- 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) ():
- Structural Difference : A triazolidine-thione group replaces the oxadiazole.
- Properties :
- Melting Point: >300°C (higher thermal stability due to hydrogen bonding)
- IR: 3437–3164 cm⁻¹ (NH stretches), 1217 cm⁻¹ (C=S)
(ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (15) ():
- Structural Difference : A benzohydrazide substituent is present.
- Properties :
- Melting Point: 247–249°C
- IR: 3330 cm⁻¹ (NH), 1672 cm⁻¹ (amide C=O)
- MS: Base peak at m/z 105 (100%) .
Physicochemical and Spectroscopic Comparison
Key Data Table
Structural Insights
- Crystallography : Tools like SHELX () and ORTEP-3 () are critical for resolving molecular conformations. For example, confirms isoindoline-dione derivatives via X-ray crystallography and 2D NMR .
- Thermal Stability : Higher melting points in thioamide derivatives (e.g., 13c) suggest enhanced intermolecular interactions (e.g., hydrogen bonding via NH and C=S groups) .
Biological Activity
The compound 2-((1,2,4-Oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a derivative of isoindoline and oxadiazole, which has gained attention for its diverse biological activities. This article discusses its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of isoindoline derivatives with oxadiazole precursors. Various methods have been explored to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound. The compound was evaluated against a panel of cancer cell lines using the National Cancer Institute (NCI) protocols. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 μM , suggesting potent antitumor activity against human tumor cells .
Table 1: Anticancer Activity Data
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| MDA-MB-231 | 15.72 | 50.68 |
| KCL-22 | 12.53 | - |
| HeLa | - | - |
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity. In vitro studies indicated that it exhibits higher antifungal activity compared to standard antifungal agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Case Studies
- Case Study on Anticancer Effects : A study involving the administration of the compound to MDA-MB-231 breast cancer cells demonstrated that it induced apoptosis through the activation of caspase pathways. Fluorescence microscopy revealed significant morphological changes consistent with apoptosis .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The oxadiazole ring enhances lipophilicity and cellular permeability.
- The isoindoline moiety contributes to the compound's ability to interact with biological targets effectively.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Oxadiazole Ring | Increases lipophilicity |
| Isoindoline Core | Enhances target interaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
